Asterredione
説明
Asterredione is a cytotoxic secondary metabolite first isolated from the filamentous fungus Aspergillus terreus . Structurally, it belongs to the cyclopentenedione (CPD) family, characterized by a 2,5-diarylcyclopenteneone core fused with an indole alkaloid moiety . Its molecular formula is C₂₄H₁₈N₂O₅ (molecular weight: 414.417 g/mol), distinguishing it from simpler CPDs due to its complex nitrogen-containing framework .
This compound exhibits notable cytotoxicity against cancer cell lines, including NCI-H460 (lung), MCF-7 (breast), and SF-268 (CNS), with IC₅₀ values ranging from 17–25 µM after 48-hour exposure . Its biosynthesis in A. terreus is hypothesized to involve condensation of 3-(3,4-dihydroxyphenyl)-2-hydroxyacrylic acid units, though the exact pathway remains speculative . The compound’s total synthesis was achieved in five linear steps with a 21.5% yield, utilizing a Darzens/ring-expansion strategy to construct its quaternary carbon center .
特性
分子式 |
C24H18N2O5 |
|---|---|
分子量 |
414.4 g/mol |
IUPAC名 |
methyl 1,3-bis(1H-indol-3-yl)-4-methoxy-2,5-dioxocyclopent-3-ene-1-carboxylate |
InChI |
InChI=1S/C24H18N2O5/c1-30-20-19(15-11-25-17-9-5-3-7-13(15)17)21(27)24(22(20)28,23(29)31-2)16-12-26-18-10-6-4-8-14(16)18/h3-12,25-26H,1-2H3 |
InChIキー |
XMAWYJWBFIGONN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=O)C(C1=O)(C2=CNC3=CC=CC=C32)C(=O)OC)C4=CNC5=CC=CC=C54 |
同義語 |
asterredione |
製品の起源 |
United States |
類似化合物との比較
Cyclopentenediones (CPDs)
Asterredione shares structural homology with other CPDs but differs in biological activity and substitution patterns (Table 1).
Table 1: Key Cyclopentenediones and Their Properties
Structural and Functional Insights:
- Coruscanones: Unlike this compound, coruscanones lack the indole moiety and exhibit stronger antifungal activity (e.g., against Candida albicans) .
- Lucidone/Linderone : Plant-derived CPDs with anti-inflammatory and antibacterial effects, but their mechanisms differ due to simpler structures lacking aromatic substitutions .
Secondary Metabolites from Aspergillus terreus
This compound coexists with other metabolites in A. terreus, but its structure and activity diverge significantly (Table 2).
Table 2: Comparative Analysis of A. terreus Metabolites
Key Differences:
- Terretonins/Terrecyclic Acids: These terpenoids lack the CPD core and instead target microbial pathogens and inflammation .
- Asterriquinones: Though nitrogen-containing like this compound, their quinoid structure confers anti-HIV activity rather than cytotoxicity .
Q & A
Q. What spectroscopic and chromatographic methods are recommended for the structural elucidation of Asterredione?
To confirm this compound’s molecular structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (1H and 13C for functional group analysis), X-ray crystallography for absolute stereochemical determination, and high-resolution mass spectrometry (HR-MS) for molecular weight validation. Cross-validate results with reference standards and computational modeling (e.g., density functional theory) to resolve ambiguities. Ensure reproducibility by documenting solvent systems, instrumentation parameters, and calibration protocols .
Q. How can researchers optimize extraction protocols for this compound from natural sources?
Use a tiered approach:
- Pilot screening : Test solvents (e.g., methanol, ethyl acetate) for polarity-dependent solubility.
- Fractionation : Apply column chromatography with silica gel or Sephadex LH-20, monitoring purity via thin-layer chromatography (TLC).
- Scale-up : Refine conditions using response surface methodology (RSM) to maximize yield while minimizing degradation. Include controls for enzymatic activity (e.g., lyophilization to inhibit hydrolases) .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
Prioritize target-specific assays:
- Antimicrobial : Broth microdilution (CLSI guidelines) with ATCC strains.
- Anticancer : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC50 calculation.
- Enzyme inhibition : Fluorescence-based kinetic assays (e.g., COX-2, α-glucosidase). Normalize results to positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent interference .
Advanced Research Questions
Q. How should researchers design studies to address contradictory reports on this compound’s mechanism of action?
Adopt a multi-modal framework:
- Comparative assays : Replicate prior studies under standardized conditions (e.g., cell line provenance, serum concentration).
- Omics integration : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed pathways.
- Kinetic analysis : Resolve temporal effects via time-lapsed microscopy or stopped-flow spectrometry. Publish raw datasets and statistical code to enable meta-analyses .
Q. What strategies are effective in distinguishing this compound’s direct targets from off-target interactions?
Implement orthogonal validation:
- Chemical proteomics : Use photoaffinity labeling with this compound-derived probes to capture binding partners.
- CRISPR-Cas9 knockouts : Silence putative targets and assess bioactivity loss.
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) and stoichiometry. Cross-reference findings with databases like ChEMBL or BindingDB to rule out promiscuity .
Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?
Develop a quality-by-design (QbD) approach:
- Critical quality attributes (CQAs) : Define purity (>98% by HPLC), stereochemical integrity (specific optical rotation).
- Process parameters : Monitor reaction temperature, catalyst load, and pH via process analytical technology (PAT).
- Stability testing : Use accelerated stability studies (ICH guidelines) to identify degradation products .
Methodological Considerations
Table 1 : Key Analytical Techniques for this compound Characterization
| Technique | Application | Validation Criteria | Reference |
|---|---|---|---|
| NMR | Structural elucidation | Signal multiplicity, coupling constants | |
| HR-MS | Molecular formula | Mass accuracy (<3 ppm) | |
| X-ray | Stereochemistry | R-factor (<0.05) |
Table 2 : Experimental Design Checklist for Bioactivity Studies
| Step | Action | Purpose |
|---|---|---|
| 1 | Validate cell line authenticity (STR profiling) | Reduce genetic drift bias |
| 2 | Include solvent controls (DMSO, ethanol) | Exclude vehicle effects |
| 3 | Blind data analysis | Minimize observer bias |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
